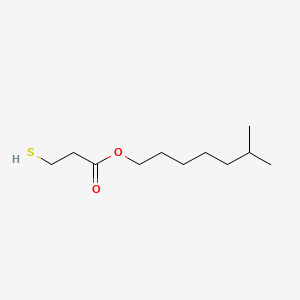

Isooctyl 3-mercaptopropionate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylheptyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274150 | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89136-90-3, 30374-01-7 | |

| Record name | 6-Methylheptyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isooctyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl 3-mercaptopropionate (IOMP) is a versatile organosulfur compound with significant applications across various scientific disciplines, notably as a chain transfer agent in polymerization and as a key intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic route to IOMP, direct esterification, and details the critical analytical techniques for its thorough characterization. The document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to optimize synthesis and ensure the quality of the final product.

Introduction: The Scientific Significance of this compound

This compound, systematically named 6-methylheptyl 3-sulfanylpropanoate, is an ester of 3-mercaptopropionic acid and isooctyl alcohol.[2] Its molecular structure, featuring both a thiol (-SH) group and an ester functional group, imparts a unique chemical reactivity that is leveraged in numerous applications.[1]

In the realm of materials science, IOMP is widely employed to modulate the molecular weight and architecture of polymers.[1] In organic synthesis, the thiol and ester moieties serve as reactive handles for the construction of more complex molecules.[1] Given its utility, a robust and well-characterized synthetic protocol is paramount for its effective application in research and development.

Synthesis of this compound via Fischer Esterification

The most prevalent and industrially viable method for synthesizing IOMP is through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol, a classic example of the Fischer esterification reaction.[1][3] This equilibrium-driven process is typically catalyzed by a strong acid and requires the removal of water to drive the reaction to completion.[1][3][4]

Underlying Principles of Fischer Esterification

The Fischer esterification is a condensation reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[5][6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6]

To achieve high yields, Le Châtelier's principle is applied by either using an excess of one of the reactants (typically the less expensive one) or by removing water as it is formed.[3][4][5] Azeotropic distillation with a solvent like toluene is a common and effective method for water removal.[4][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of IOMP.

Materials:

-

3-Mercaptopropionic acid (HSCH₂CH₂COOH)

-

Isooctyl alcohol (6-methyl-1-heptanol)

-

p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine 3-mercaptopropionic acid, isooctyl alcohol (typically in a slight excess), and a catalytic amount of p-toluenesulfonic acid or sulfuric acid in toluene.[4][7]

-

Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.[4] Continue the reflux until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring (e.g., via TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the organic phase using a rotary evaporator to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1]

-

Synthesis Workflow Diagram

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isooctyl 3-mercaptopropionate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Isooctyl 3-mercaptopropionate, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthesis protocols, and established and potential applications, grounding all claims in authoritative scientific references.

Foundational Knowledge: Chemical Identity and Physicochemical Properties

This compound is an ester formed from 3-mercaptopropionic acid and isooctyl alcohol.[1] Its chemical identity is established by several key identifiers and properties, which are crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂S | [2][3] |

| Molecular Weight | 218.36 g/mol | [4] |

| CAS Number | 30374-01-7 | [4] |

| EC Number | 250-157-6 | [4] |

| IUPAC Name | 6-methylheptyl 3-sulfanylpropanoate | [5] |

| Synonyms | Isooctyl β-mercaptopropionate, Isooctyl mercaptopropionate | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.950 g/mL at 25 °C | [6] |

| Boiling Point | 109-112 °C at 2 mmHg | [6] |

| Refractive Index | n20/D 1.458 | [6] |

Molecular Structure and Isomerism

The molecular structure of this compound is characterized by a propanoate backbone with a sulfanyl (thiol, -SH) group at the 3-position and an ester linkage to an isooctyl group.[1] The term "isooctyl" typically refers to a mixture of branched-chain C8 isomers.[2][7] A predominant and representative isomer is derived from 6-methylheptan-1-ol.[5][8] The presence of the thiol and ester functional groups dictates the molecule's chemical reactivity and physical properties.[1]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1][9] This is an equilibrium-controlled reaction, and to achieve high yields, the removal of water is a critical step.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3-Mercaptopropionic acid

-

Isooctyl alcohol (mixture of isomers or a specific isomer like 6-methylheptan-1-ol)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-mercaptopropionic acid (1.0 eq), isooctyl alcohol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approximately 50% of the total volume of reactants).

-

Esterification: Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation to obtain the final this compound as a clear liquid.

Applications of this compound

Industrial Applications

The primary and most well-documented application of this compound is as a chain transfer agent in polymerization processes.[5][10] Its role is to control the molecular weight and molecular weight distribution of polymers, which is essential for tailoring the physical properties of the final material.[1] It is also used as an intermediate in the synthesis of PVC stabilizers.[11]

Relevance and Potential in Drug Development

While not a mainstream pharmaceutical ingredient, this compound is categorized as a pharmaceutical intermediate.[3] Its potential utility in drug delivery systems has been noted in patent literature, although extensive peer-reviewed research on this specific application is limited.[1]

The presence of the thiol (-SH) group is of particular interest in a pharmaceutical context. Thiolated compounds can engage in thiol-disulfide exchange reactions or form thioether bonds with biological molecules.[1] This reactivity forms the basis for:

-

Covalent Drug Delivery: The thiol group could potentially be used to covalently link a therapeutic agent to a carrier molecule, creating a stable prodrug that releases the active drug under specific physiological conditions.

-

Mucoadhesion: Thiolated polymers are known to exhibit mucoadhesive properties, which can enhance the residence time of a drug formulation at the site of absorption.

-

Nanoparticle Functionalization: The thiol group allows for the functionalization of nanoparticle surfaces, which can be used to improve their stability, biocompatibility, and targeting capabilities.

It is important to note that these applications are largely theoretical for this compound itself and would require significant research to validate its efficacy and safety in pharmaceutical formulations.[1]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and separation of isomers. | A major peak corresponding to the product, with retention time depending on the column and conditions. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, especially for less volatile impurities. | A primary peak for the analyte, with separation from starting materials and byproducts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for S-H (thiol), C=O (ester), and C-O stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the detailed molecular structure. | Signals corresponding to the different proton and carbon environments in the isooctyl and mercaptopropionate moieties. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (218.13 g/mol ) and characteristic fragment ions. |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as a flammable liquid and may be harmful if swallowed.[6] It can also cause skin sensitization.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-巯基丙酸异辛酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 99 30374-01-7 [sigmaaldrich.com]

- 7. ISOOCTYL ALCOHOL - ACGIH [acgih.org]

- 8. CAS 1653-40-3: 6-methylheptan-1-ol | CymitQuimica [cymitquimica.com]

- 9. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Isooctyl 3-mercaptopropionate

This guide provides a detailed examination of the core physical properties of Isooctyl 3-mercaptopropionate (IOMP), a key organosulfur compound utilized in various industrial and research applications. As a crucial chain transfer agent in polymerization processes, a precise understanding of its physical characteristics is paramount for professionals in materials science, chemical synthesis, and formulation development.[1] This document moves beyond simple data presentation to offer insights into the causality behind measurement techniques and the significance of environmental conditions.

Executive Summary: Core Physical Characteristics

This compound (CAS No. 30374-01-7) is a colorless to pale yellow liquid with a distinct thiol odor.[2] Its utility is intrinsically linked to its physical behavior under various process conditions. The primary properties, boiling point and density, are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 109-112 °C[2][3][4] | At reduced pressure (2 mmHg) |

| ~286 °C[5] | At atmospheric pressure (760 mmHg) | |

| Density | 0.950 g/mL[2][3][6] | At 25 °C |

Boiling Point: A Critical Parameter for Thermal Stability and Purification

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to vaporization.[7] For a compound like IOMP, this property is not just an identification marker but a critical factor in its purification and handling, particularly concerning its thermal stability.

The Significance of Vacuum Distillation

Multiple authoritative sources consistently report the boiling point of IOMP in the range of 109-112 °C, but critically, this is under a reduced pressure of 2 mmHg.[8][9][10][11] Reporting boiling points under vacuum is standard practice for high-molecular-weight organic compounds. The rationale is rooted in preventing thermal decomposition. At atmospheric pressure (760 mmHg), IOMP would require a much higher temperature to boil (~286 °C), a condition that could degrade the molecule, leading to impurities and loss of product integrity.[5] By reducing the external pressure, the temperature required to achieve boiling is significantly lowered, allowing for safe distillation and purification.

Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)

For research settings where sample conservation is crucial, the capillary method offers a reliable means of determining the boiling point with a minimal amount of substance.[12][13]

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

-

Assembly: Place a few milliliters of the this compound sample into a small test tube or fusion tube. Invert the sealed capillary tube (sealed end up) and place it into the liquid.

-

Heating: Secure the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[12]

-

Equilibrium: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the external pressure.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube signifies that the external pressure is equal to the vapor pressure of the liquid. The temperature recorded at this precise moment is the boiling point.[13]

Workflow for Boiling Point Determination

The logical process for selecting and executing a boiling point determination is outlined below.

Caption: Workflow for selecting and performing boiling point determination.

Density: A Measure of Mass per Unit Volume

Density is a fundamental physical property defined as the mass of a substance per unit of volume. For liquids, density is particularly sensitive to temperature; as temperature increases, the volume typically expands, leading to a decrease in density.[14] Therefore, it is crucial to report density at a specified temperature.

Standardized Density of IOMP

The accepted density for this compound is 0.950 g/mL at 25 °C.[15] This value is essential for various practical applications, including:

-

Formulation Calculations: Converting between mass and volume for creating solutions and mixtures.

-

Quality Control: Verifying the purity of a sample against a known standard.

-

Fluid Dynamics: Modeling the behavior of the liquid in process equipment.

Experimental Protocol: Density Determination Using a Graduated Cylinder and Balance

This method is straightforward and suitable for routine laboratory measurements where high precision is not the primary objective.[14]

Methodology:

-

Mass of Cylinder: Place a clean, dry graduated cylinder (e.g., 10 mL or 25 mL) on an analytical balance and tare its mass, or record the mass.

-

Volume of Sample: Carefully add a specific volume of this compound to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus with your eye level with the liquid's surface.[16] Record the exact volume.

-

Mass of Sample and Cylinder: Place the graduated cylinder containing the liquid sample back on the analytical balance and record the total mass.

-

Mass of Sample: Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the IOMP sample.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

Temperature Control: Ensure the liquid sample has equilibrated to the ambient laboratory temperature and record this temperature alongside the calculated density. For higher accuracy, a temperature-controlled water bath should be used.

Conclusion

The physical properties of this compound, specifically its boiling point under reduced pressure (109-112 °C at 2 mmHg) and its density at a standard temperature (0.950 g/mL at 25 °C), are foundational data points for its safe handling, purification, and application.[3] The experimental protocols detailed herein provide a framework for the reliable and accurate determination of these values, underscoring the importance of considering environmental conditions like pressure and temperature. Adherence to these standardized methodologies is essential for ensuring reproducibility and integrity in research and development.

References

- 1. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 3. This compound = 99 30374-01-7 [sigmaaldrich.com]

- 4. 30374-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

- 9. This compound | 30374-01-7 - BuyersGuideChem [buyersguidechem.com]

- 10. This compound | 30374-01-7 [chemicalbook.com]

- 11. CAS NO. 30374-01-7 | this compound | C11H22O2S [localpharmaguide.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 16. embibe.com [embibe.com]

An In-Depth Technical Guide to the Safe Handling of Isooctyl 3-Mercaptopropionate in a Laboratory Setting

Introduction: Understanding the Chemical Profile of Isooctyl 3-Mercaptopropionate

This compound (CAS No. 30374-01-7), a member of the mercaptan family, is a crucial reagent in various research and development applications, particularly in the pharmaceutical and polymer sciences.[1][2] Its utility is derived from the reactive thiol (-SH) group, which participates in a range of chemical transformations. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory guidelines. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making within the laboratory.

Chapter 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound presents a multi-faceted risk profile that demands careful consideration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 30374-01-7 | --INVALID-LINK-- |

| Molecular Formula | C11H22O2S | --INVALID-LINK-- |

| Molecular Weight | 218.36 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 109-112 °C at 2 mmHg | --INVALID-LINK-- |

| Density | 0.950 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 14 °F (-10 °C) - closed cup | --INVALID-LINK-- |

The low flash point of this compound is a critical parameter, indicating that it is a highly flammable liquid that can form ignitable vapor-air mixtures at or below room temperature.

Toxicological Profile and Hazard Classification

This compound is classified with several hazards that necessitate stringent control measures.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed |

| Skin Sensitization | ❗ | Warning | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute | 🐠 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 🐠 | Warning | H410: Very toxic to aquatic life with long lasting effects |

(Source: --INVALID-LINK--)

The potential for skin sensitization is a significant concern, as repeated exposure can lead to an allergic response. The oral toxicity underscores the importance of preventing ingestion through strict hygiene practices.

The Pervasive Odor of Mercaptans

A defining characteristic of mercaptans is their potent and unpleasant odor, often detectable at extremely low concentrations.[3] While the odor of this compound can serve as a warning of its presence, it is crucial to not rely on smell alone to determine safe exposure levels, as olfactory fatigue can occur.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls provide the first line of defense, followed by the diligent use of appropriate personal protective equipment.

The Critical Role of Ventilation

All work with this compound must be conducted within a properly functioning chemical fume hood.[3][4] This is non-negotiable due to the compound's flammability and potential inhalation hazards. The fume hood serves to:

-

Contain and exhaust vapors: This prevents the accumulation of flammable concentrations in the laboratory atmosphere and minimizes inhalation exposure.

-

Provide a physical barrier: The sash of the fume hood offers protection from splashes and potential reactions.

For reactions that may generate significant amounts of volatile mercaptans, additional odor control measures such as scrubbers with aqueous sodium hydroxide or activated charcoal filters may be necessary.[5]

Personal Protective Equipment: The Last Line of Defense

The appropriate selection and consistent use of PPE are essential to prevent direct contact with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the liquid, which can cause eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation and sensitization. |

| Skin and Body Protection | Flame-retardant lab coat. | Protects against splashes and minimizes the risk of clothing ignition in case of a fire. |

| Respiratory Protection | An air-purifying respirator with organic vapor cartridges may be required for certain operations. | Should be used based on a formal risk assessment, especially in situations with potential for high vapor concentrations. |

(Source: --INVALID-LINK--, --INVALID-LINK--)

It is imperative to consult the glove manufacturer's compatibility chart to ensure the selected gloves offer adequate protection against this compound.

Chapter 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.

Standard Operating Procedure for Handling

A systematic approach to handling minimizes the risk of exposure and accidents.

References

An In-Depth Technical Guide to the Reaction Mechanism of Isooctyl 3-Mercaptopropionate in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise synthesis of polymers, particularly for applications in drug delivery and advanced materials, the control of molecular weight and its distribution is paramount. Isooctyl 3-mercaptopropionate (iOMP) has emerged as a key regulating agent in these processes. This technical guide provides a comprehensive exploration of the reaction mechanism of iOMP in polymerization, offering field-proven insights and detailed protocols for its application and evaluation. As a workhorse chain transfer agent (CTA), a nuanced understanding of its function is critical for researchers aiming to tailor polymer architecture and properties.

The Dual Role of this compound: Structure and Function

This compound is a mercaptan-containing ester, with the chemical formula HSCH₂CH₂COOCH₈H₁₇.[1][2] Its efficacy as a chain transfer agent is primarily attributed to the presence of the thiol (-SH) group, which possesses a labile hydrogen atom. This structural feature allows iOMP to intervene in the propagation stage of free-radical polymerization, effectively regulating the final molecular weight of the polymer.[]

It is crucial for researchers to recognize that commercial iOMP is not a single chemical entity but rather a complex mixture of over ten isomers.[4] This isomeric complexity arises from the branched nature of the "isooctyl" alcohol precursor used in its synthesis. As these isomers exhibit different reactivities, their presence significantly influences the polymerization kinetics, often resulting in polymers with broad and sometimes bimodal molecular weight distributions (MWDs). This characteristic can be either a desirable feature for certain applications requiring a broad MWD or a challenge to overcome when narrow distributions are essential.

Core Mechanism of Action: Catalytic Chain Transfer

In conventional free-radical polymerization, iOMP functions as a classic chain transfer agent through a catalytic chain transfer mechanism. It does not participate in reversible deactivation processes characteristic of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). The presence of a RAFT agent, which is typically a thiocarbonylthio compound, is necessary for a RAFT polymerization to occur. iOMP can be used in conjunction with RAFT systems, but it acts independently to control molecular weight through a distinct, irreversible chain transfer process.

The fundamental steps of iOMP's action in a free-radical polymerization are as follows:

-

Initiation and Propagation: The polymerization is initiated by a standard radical initiator (e.g., AIBN, benzoyl peroxide), which generates primary radicals. These radicals react with monomer units to form propagating polymer chains (P•).

-

Chain Transfer: A propagating polymer radical (P•) abstracts the hydrogen atom from the thiol group of an iOMP molecule. This terminates the growth of that specific polymer chain, resulting in a "dead" polymer chain (P-H) and a new thiyl radical (RS•).

-

Re-initiation: The newly formed this compound radical (RS•) is reactive and promptly adds to a monomer molecule, thereby initiating the growth of a new polymer chain.

-

Continued Propagation: This new polymer chain propagates until it is terminated by another chain transfer event or a conventional termination reaction (e.g., combination or disproportionation).

This cycle of chain transfer and re-initiation effectively "transfers" the radical activity from a growing polymer chain to a new, shorter one, thereby lowering the average molecular weight of the resulting polymer.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle of a mercaptan-based chain transfer agent like iOMP in free-radical polymerization.

Caption: Catalytic chain transfer mechanism of iOMP.

Quantifying Efficiency: The Chain Transfer Constant (Ctr)

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).

Ctr = ktr / kp

A higher Ctr value signifies a more efficient chain transfer agent, meaning a smaller amount is required to achieve a significant reduction in polymer molecular weight.[5] The Ctr for iOMP is dependent on the specific monomer and the polymerization conditions (e.g., temperature, solvent).

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

| This compound | Methyl Methacrylate (MMA) | 70 | 0.4 |

| This compound | Styrene | 70 | > 1[5] |

| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1[5] |

| n-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 0.67[5] |

Note: The Ctr value for iOMP in styrene emulsion polymerization has been observed to be greater than unity, indicating its high efficiency in this system.[5]

Experimental Protocol: Determination of the Chain Transfer Constant via the Mayo Method

The Mayo method is a robust and widely accepted experimental procedure for determining the chain transfer constant of a CTA.[5] It involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.

Core Principle

The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

where DPn,0 is the number-average degree of polymerization in the absence of the CTA. By plotting 1/DPn against the ratio [S]/[M], a straight line should be obtained, and the slope of this line is the chain transfer constant, Ctr.

Step-by-Step Methodology

-

Reagent Purification:

-

Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor.

-

Initiator (e.g., AIBN): Recrystallize from a suitable solvent (e.g., methanol).

-

Chain Transfer Agent (iOMP): Use as received or purify by vacuum distillation if necessary.

-

Solvent: Purify and dry according to standard laboratory procedures.

-

-

Reaction Setup:

-

Prepare a series of reaction vessels (e.g., Schlenk tubes or sealed ampoules).

-

To each vessel, add a fixed amount of monomer, initiator, and solvent (if applicable).

-

Add varying, precisely measured amounts of iOMP to each vessel. Include a control reaction with no iOMP.

-

-

Degassing:

-

Subject each reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Polymerization:

-

Place all reaction vessels in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed to a low conversion, typically less than 10%, to ensure that the concentrations of monomer and CTA do not change significantly.

-

-

Termination and Polymer Isolation:

-

After the desired reaction time, quench the polymerization by rapidly cooling the reaction vessels in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol for polystyrene or hexane for polymethyl methacrylate).

-

Filter and collect the precipitated polymer.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and CTA.

-

Dry the polymer under vacuum to a constant weight.

-

-

Characterization and Data Analysis:

-

Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with appropriate standards.

-

Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / Mw,monomer.

-

Calculate the initial molar ratio of chain transfer agent to monomer ([S]/[M]) for each reaction.

-

Plot 1/DPn versus [S]/[M].

-

Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Ctr).

-

Workflow for CTA Evaluation

The following diagram outlines the logical workflow for selecting and validating a chain transfer agent for a specific polymerization system.

Caption: Workflow for evaluating a chain transfer agent.

Conclusion

This compound is a highly effective and versatile chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. Its mechanism of action is based on a well-understood catalytic chain transfer process involving the abstraction of its thiol hydrogen. A key consideration for researchers is the isomeric complexity of commercial iOMP, which can significantly impact the molecular weight distribution of the final polymer. Through careful experimental design, such as the Mayo method, the chain transfer constant of iOMP can be accurately determined for a given monomer system, enabling precise control over the polymerization process. This in-depth understanding empowers researchers to rationally design and synthesize polymers with tailored properties for a wide range of advanced applications.

References

Isooctyl 3-Mercaptopropionate in Advanced Polymer Synthesis: A Mechanistic and Application-Oriented Guide

An In-depth Technical Guide for Researchers and Scientists

Foreword: Beyond Molecular Weight Control

In the landscape of modern polymer chemistry, precision is paramount. The ability to dictate the molecular architecture of a polymer directly translates to control over its macroscopic properties and, ultimately, its performance in a given application. While numerous reagents can influence polymerization kinetics, Isooctyl 3-mercaptopropionate (IOMP) has emerged as a uniquely effective and versatile tool, particularly in free-radical polymerization.

This guide moves beyond a superficial listing of applications. It is intended to provide researchers, chemists, and material scientists with a foundational understanding of why and how IOMP functions, empowering you to make informed decisions in experimental design. We will delve into the causality behind its efficacy as a chain transfer agent, explore its role in key industrial polymerization processes, and provide actionable protocols to translate theory into practice. Our focus remains on the pillars of scientific integrity: expert insight, trustworthy methodology, and authoritative grounding in established research.

Core Principles of this compound (IOMP)

This compound, with the linear formula HS-CH₂CH₂COOC₈H₁₇, is a mercaptan ester that serves as a highly efficient chain transfer agent (CTA) in polymer science.[1] Its primary function is to regulate the molecular weight and molecular weight distribution (MWD) of polymers during their synthesis.[1] Unlike some more odorous and toxic mercaptans, such as dodecyl mercaptan, IOMP offers a more favorable safety profile, making it a preferred choice in many industrial applications.[2][3]

Commercial IOMP is typically a mixture of over ten isomers, a critical detail for the discerning scientist.[2][4][5] These isomers can exhibit different reactivities, which in turn can lead to the production of polymers with broad or even bimodal molecular weight distributions.[2][5] Understanding this inherent characteristic is crucial for accurately interpreting polymerization results and for modeling kinetic behavior.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30374-01-7 | |

| Molecular Formula | C₁₁H₂₂O₂S | [6] |

| Molecular Weight | 218.36 g/mol | |

| Appearance | Liquid | [7] |

| Density | 0.950 g/mL at 25 °C (lit.) | [8][9] |

| Boiling Point | 109-112 °C / 2 mmHg (lit.) | [8][9] |

| Refractive Index | n20/D 1.458 (lit.) | [8][9] |

The Central Mechanism: Catalytic Chain Transfer

The core utility of IOMP lies in its function as a chain transfer agent. In free-radical polymerization, a CTA provides a mechanism for a growing polymer chain to terminate its growth while simultaneously initiating a new chain.[1] This process effectively "transfers" the radical activity from the polymer to the CTA, which then reinitiates polymerization. The result is a larger number of shorter polymer chains, leading to a lower average molecular weight.[]

The causality is rooted in the relative weakness of the sulfur-hydrogen (S-H) bond in the thiol group of IOMP. A growing polymer radical (P•) will readily abstract this hydrogen atom, terminating the polymer chain (P-H) and creating a new thiyl radical (IOMP•). This thiyl radical then rapidly adds to a monomer molecule (M), starting a new polymer chain (P•).

This mechanistic pathway is visualized below.

Figure 1: Chain Transfer Mechanism of IOMP.

The efficiency of this process is quantified by the chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. IOMP exhibits high Cₓ values, making it highly effective at reducing polymer molecular weight even at low concentrations.

Application in Emulsion Polymerization

Emulsion polymerization is a cornerstone of industrial polymer synthesis, used to produce latexes for paints, adhesives, and coatings.[11] In this heterogeneous system, high molecular weights are typically produced due to the "compartmentalization" of free radicals within polymer particles.[2] This often necessitates the use of a CTA like IOMP to achieve target molecular weights for specific applications.[2][12]

The key advantages of using IOMP in emulsion polymerization include:

-

Molecular Weight Control: Effectively reduces the high molecular weights inherent to the process.[2]

-

Improved Latex Properties: Tailoring the molecular weight distribution can fine-tune properties like film formation, adhesion, and viscosity.[13]

-

Low Environmental Impact: IOMP is considered less toxic and odorous than many traditional mercaptan CTAs.[3]

Experimental Protocol: Emulsion Polymerization of Styrene with IOMP

This protocol is adapted from established research and serves as a robust starting point for laboratory-scale synthesis.[2] The methodology is self-validating; successful polymerization will yield a stable latex, and molecular weight analysis (e.g., via Gel Permeation Chromatography) will confirm the efficacy of the IOMP.

Workflow Diagram:

Figure 2: Step-by-step experimental workflow.

Materials & Reagents:

| Component | Example Amount | Purpose |

| Deionized (DI) Water | 500 g | Continuous Phase |

| Styrene (Monomer) | 150 g | Monomer |

| This compound (IOMP) | 0.1 - 1.0 g | Chain Transfer Agent |

| Emulsifier (e.g., SDS) | 3.0 g | Stabilize Particles |

| Buffer (e.g., NaHCO₃) | 0.5 g | pH Control |

| Initiator (e.g., K₂S₂O₈) | 0.75 g in 10g DI Water | Radical Source |

Step-by-Step Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve the emulsifier and buffer salt in 500 g of DI water.

-

Reactor Setup: Load the aqueous solution into a 1-L glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and sampling system.[2]

-

Organic Phase Addition: Add the styrene monomer and the desired amount of IOMP to the reactor.

-

Inerting and Heating: Begin stirring (e.g., at 250 rpm) and bubble nitrogen through the mixture to remove oxygen. Heat the reactor to the target temperature (e.g., 70°C) using a thermostatic bath.[2]

-

Initiation: Once the temperature is stable, dissolve the initiator in the remaining 10 g of DI water and add this solution to the reactor to commence the polymerization.[2]

-

Reaction Monitoring: Maintain the temperature and stirring for the duration of the reaction (typically several hours). Samples can be withdrawn periodically to analyze for monomer conversion (gravimetrically) and molecular weight (GPC/SEC).

Impact of IOMP Concentration on Polystyrene Molecular Weight

As expected, increasing the concentration of IOMP leads to a significant reduction in the average molecular weight of the resulting polymer.

Table 2: Effect of IOMP on Viscosity Average Molecular Weight (M̄v) in Styrene Emulsion Polymerization

| Experiment | IOMP Concentration (phm*) | Final M̄v ( g/mol ) |

| 1 | 0.00 | ~1,500,000 |

| 2 | 0.25 | ~400,000 |

| 3 | 0.50 | ~250,000 |

| 4 | 0.75 | ~180,000 |

| phm = parts per hundred monomer | ||

| (Data conceptualized based on trends reported in Minari et al., 2008)[2] |

Application in Solution Polymerization

Solution polymerization is a process where the monomer, initiator, and resulting polymer are all soluble in a non-reactive solvent.[14][15] This method is advantageous for controlling the heat of polymerization and reducing the viscosity of the reaction medium.[15] It is commonly used to produce polymers for adhesives, varnishes, and coatings, where the final product is often desired as a solution.[15]

A primary challenge in solution polymerization is the potential for chain transfer to the solvent, which can uncontrollably lower the polymer's molecular weight.[14] By introducing a highly efficient CTA like IOMP, the molecular weight reduction becomes a controlled and predictable process, overriding the often-unwanted solvent transfer effects. This allows for the synthesis of polymers with specific, lower molecular weights required for applications like high-performance coatings and pressure-sensitive adhesives.[13][16]

Experimental Protocol: Solution Polymerization of Acrylic Monomers

This protocol outlines a general procedure for synthesizing a styrene-acrylic copolymer, a common binder in coatings.[17] The use of IOMP allows for precise viscosity and molecular weight targets to be met, which is critical for final coating performance.

Materials & Reagents:

| Component | Example Amount | Purpose |

| Xylene/Toluene | 300 g | Solvent |

| Styrene | 100 g | Monomer |

| Methyl Methacrylate (MMA) | 80 g | Monomer |

| 2-Ethylhexyl Acrylate (2-EHA) | 20 g | Monomer (Flexibility) |

| This compound (IOMP) | 2.0 g | Chain Transfer Agent |

| Initiator (e.g., AIBN) | 1.0 g | Radical Source |

Step-by-Step Procedure:

-

Reactor Setup: Charge the solvent (Xylene) to a reactor equipped with a stirrer, condenser, nitrogen inlet, and addition funnels.

-

Inerting and Heating: Begin stirring and sparging with nitrogen. Heat the solvent to the desired reaction temperature (e.g., 85-90°C).

-

Monomer Feed: Prepare a mixture of the monomers (Styrene, MMA, 2-EHA), IOMP, and the initiator.

-

Initiation and Feed: Once the solvent reaches temperature, begin a slow, continuous feed of the monomer/IOMP/initiator mixture into the reactor over a period of 2-4 hours. This starved-feed condition ensures a constant monomer-to-CTA ratio, leading to a more uniform molecular weight distribution.

-

Chase and Hold: After the feed is complete, add a small amount of additional initiator ("chaser") to ensure complete conversion of residual monomers. Hold the reaction at temperature for an additional 1-2 hours.

-

Cooling and Characterization: Cool the reactor and discharge the polymer solution. Analyze for solids content, viscosity, and molecular weight distribution.

End-Use Applications

The precise control afforded by IOMP translates directly to enhanced performance in a variety of materials.

-

Adhesives and Sealants: In pressure-sensitive adhesives (PSAs) and sealants, controlling the molecular weight is critical for achieving the desired balance of tack, shear strength, and peel adhesion.[13][16] Lower molecular weight polymers, enabled by IOMP, provide better flow and wetting of substrates.[16]

-

High-Performance Coatings: For industrial and automotive coatings, the molecular weight of the binder resin influences viscosity, application properties, and final film hardness.[18] IOMP is used to synthesize acrylic and polyurethane prepolymers with low viscosity for high-solids or waterborne formulations, which helps reduce volatile organic compounds (VOCs).[18][19]

-

Styrene-Acrylic Polymers: These copolymers are widely used as binders in paints and coatings.[17] IOMP allows for the production of these polymers with tailored molecular weights to optimize properties like gloss, durability, and chemical resistance.

Conclusion

This compound is a powerful and versatile chain transfer agent that provides polymer chemists with a reliable method for controlling polymer molecular weight and distribution. Its high efficiency, favorable safety profile, and effectiveness in both emulsion and solution polymerization systems make it an indispensable tool for developing a wide range of materials, from advanced coatings and adhesives to specialized latexes. By understanding the fundamental chain transfer mechanism and its practical implications in different polymerization techniques, researchers can leverage IOMP to precisely engineer polymers with tailored properties for the most demanding applications.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. 30374-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 30374-01-7 [chemicalbook.com]

- 9. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 12. researchgate.net [researchgate.net]

- 13. pstc.org [pstc.org]

- 14. scribd.com [scribd.com]

- 15. Solution polymerization - Wikipedia [en.wikipedia.org]

- 16. users.fs.cvut.cz [users.fs.cvut.cz]

- 17. stipolymer.com [stipolymer.com]

- 18. basf.com [basf.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Central Role of the Thiol Group in Isooctyl 3-mercaptopropionate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl 3-mercaptopropionate (I3MP) is a versatile organosulfur compound whose utility is overwhelmingly dictated by the reactivity of its terminal thiol (-SH) group. This guide provides an in-depth exploration of the chemical behavior of this functional group, moving beyond a simple catalog of reactions to explain the underlying principles that govern its activity. We will dissect the key reaction mechanisms—including Michael additions, radical-mediated thiol-ene reactions, and its function as a chain transfer agent—that are fundamental to I3MP's applications in polymer science, materials chemistry, and organic synthesis. This document is structured to provide not just procedural knowledge but also the causal, mechanistic insights required for advanced research and development.

Introduction to this compound (I3MP): Structure and Properties

This compound (CAS No. 30374-01-7) is the isooctyl ester of 3-mercaptopropionic acid.[1][2] Its molecular structure consists of a flexible isooctyl ester tail and a highly reactive thiol headgroup, a combination that imparts a unique balance of solubility and chemical functionality.[1]

Chemical and Physical Properties

A summary of I3MP's key properties is presented below, establishing the physical context for its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂S | [1][2][3] |

| Molecular Weight | 218.36 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~0.950 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 109-112 °C at 2 mmHg | [1][2][3] |

| Refractive Index | n20/D ~1.458 | [1][3] |

The ester group provides compatibility with a range of organic polymers and solvents, while the thiol group serves as the primary site for chemical transformations.[1]

The Thiol Group: A Locus of Reactivity

The sulfur-hydrogen bond in the thiol group is the epicenter of I3MP's reactivity. Compared to its oxygen analog, the alcohol (-OH) group, the S-H bond is weaker and less polarized. The sulfur atom is larger and more polarizable, making it a softer, highly effective nucleophile. These characteristics are the foundation for the diverse reactions I3MP can undergo.

Key Reaction Mechanisms of the I3MP Thiol Group

The utility of I3MP in synthesis and material modification stems from several key, reliable reactions of its thiol group.

The Thiol-Michael Addition: A Powerful C-S Bond Forming Reaction

The Thiol-Michael addition, or conjugate addition, is a highly efficient method for forming carbon-sulfur bonds.[5] The reaction involves the 1,4-addition of the thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[5][6]

Causality of the Mechanism: The reaction is typically catalyzed by a weak base (like an amine) or a nucleophile (like a phosphine).[7][8] The base deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).[6] This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a thioether.[9] This process is highly atom-efficient and selective, making it a "click chemistry" favorite.[5][9]

Below is a diagram illustrating the base-catalyzed Thiol-Michael addition mechanism.

Caption: Base-catalyzed Thiol-Michael addition workflow.

Radical-Mediated Thiol-Ene Reactions

The thiol-ene reaction is another cornerstone of click chemistry, involving the addition of a thiol across a carbon-carbon double bond (an 'ene').[10][11] This reaction typically proceeds via a free-radical chain mechanism and results in an anti-Markovnikov addition product.[10]

Causality of the Mechanism: The reaction is initiated by UV light or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical (RS•).[11][12] This electrophilic radical then adds to the electron-rich double bond of the ene. A subsequent chain transfer step, where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the chain and forms the final thioether product.[12][13] This reaction is known for its rapid kinetics, high yields, and insensitivity to oxygen, making it ideal for creating polymer networks and for surface patterning.[10][14]

The diagram below outlines the steps of the radical-mediated thiol-ene reaction.

Caption: Workflow of the radical-mediated thiol-ene reaction.

Role as a Chain Transfer Agent (CTA) in Polymerization

In free-radical polymerization, I3MP is widely used as a chain transfer agent (CTA) to control the molecular weight of the resulting polymers.[4][15] This is a critical function for tailoring the physical properties of materials like poly(methyl methacrylate) and polystyrene.[15][16]

Causality of the Mechanism: During polymerization, a growing polymer radical (P•) can abstract the hydrogen atom from the thiol group of I3MP. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain. The efficiency of this process, known as the chain transfer constant (Cₓ), determines the degree of molecular weight reduction.[15][16] I3MP is valued for being less odorous and toxic than many traditional mercaptan CTAs.[16][17] It's important to note that commercial I3MP is often a mixture of over 10 isomers, which can have different reactivities and lead to broader molecular weight distributions in the final polymer.[15][17]

Experimental Protocols for Assessing Thiol Reactivity

To harness the reactivity of I3MP's thiol group effectively, it is essential to have robust analytical methods to monitor its consumption and the formation of products.

Protocol: Monitoring Thiol-Ene Reaction Kinetics via Real-Time FTIR Spectroscopy

This protocol is designed to quantify the reaction rate of a UV-initiated thiol-ene reaction. The choice of Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is based on its ability to simultaneously monitor the disappearance of characteristic vibrational bands of the reactants.

Methodology:

-

Sample Preparation:

-

Prepare a formulation containing equimolar amounts of I3MP (thiol) and a suitable alkene (e.g., a multifunctional acrylate or allylether).[14]

-

Add a photoinitiator (e.g., 1 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).

-

Ensure thorough mixing to achieve a homogeneous solution.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped for real-time analysis.

-

Place a small droplet of the sample between two NaCl salt plates, using a spacer of known thickness (e.g., 15 microns) to ensure a consistent path length.[14]

-

-

Data Acquisition:

-

Record an initial IR spectrum before UV exposure.

-

Initiate the reaction by exposing the sample to a UV source (e.g., a high-pressure mercury lamp).

-

Continuously collect FTIR spectra at rapid intervals (e.g., every second).

-

-

Data Analysis:

-

Monitor the peak area of the thiol stretching vibration (around 2570 cm⁻¹) and a characteristic alkene peak (e.g., C=C stretch around 1635 cm⁻¹).

-

Plot the normalized peak area versus time to determine the conversion rate for both functional groups. The rate of disappearance of these peaks is directly proportional to the rate of reaction.

-

Self-Validation: The protocol is self-validating because the 1:1 stoichiometry of the thiol-ene reaction dictates that the conversion rates of the thiol and ene groups should be nearly identical throughout the experiment.[14] Any significant deviation would suggest the presence of side reactions, such as homopolymerization of the alkene.

The workflow for this experimental setup is visualized below.

Caption: Workflow for monitoring thiol-ene kinetics via RT-FTIR.

Conclusion

The reactivity of this compound is almost entirely governed by its thiol group. This functional group's ability to act as a potent nucleophile in Michael additions, participate in efficient radical-mediated thiol-ene reactions, and effectively control polymer molecular weight through chain transfer makes I3MP a highly valuable and versatile tool. A thorough, mechanistic understanding of these core reactivities is paramount for professionals seeking to leverage I3MP in the development of advanced materials, polymers, and synthetic methodologies.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. This compound | 30374-01-7 - BuyersGuideChem [buyersguidechem.com]

- 3. 30374-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thia-Michael Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. radtech.org [radtech.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging Isooctyl 3-Mercaptopropionate for Controlled Emulsion Polymerization

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Isooctyl 3-mercaptopropionate (IOMP) as a chain transfer agent (CTA) in emulsion polymerization. We will delve into the mechanistic underpinnings of chain transfer, the unique advantages of IOMP, detailed experimental protocols for its use, and the subsequent characterization of the resulting polymers. The focus is on providing not just procedural steps, but the scientific rationale required to empower users to rationally design and control their polymerization processes for tailored material properties.

The Imperative for Molecular Weight Control in Emulsion Polymerization

Emulsion polymerization is a cornerstone of polymer synthesis, prized for producing high molecular weight polymers at rapid reaction rates in an environmentally favorable aqueous medium.[1][2] This process involves the polymerization of monomer droplets dispersed in a continuous aqueous phase, stabilized by surfactants.[2] However, a key feature of emulsion polymerization—the "compartmentalization" of growing polymer chains within discrete latex particles—dramatically reduces the rate of termination reactions.[3][4] While advantageous for achieving high molecular weights, this often results in polymers that are too viscous or possess mechanical properties unsuitable for applications like adhesives, coatings, or drug delivery matrices.

This compound (IOMP): A Superior Chain Transfer Agent

Among the various CTAs, mercaptans (thiols) are highly effective and widely used.[7] this compound (IOMP) has emerged as a particularly advantageous option.

Key Advantages of IOMP:

-

Reduced Odor and Toxicity: Compared to traditional mercaptans like n-dodecyl mercaptan (NDM), IOMP is significantly less odorous and possesses a more favorable toxicity profile, enhancing laboratory safety and reducing the environmental impact of the final product.[3][9]

-

High Efficiency: IOMP is a highly efficient CTA, meaning a small amount can produce a significant reduction in molecular weight. Its chain transfer constant (Ctr), which is the ratio of the chain transfer rate constant to the propagation rate constant, is greater than unity for common monomers like styrene, indicating that the chain transfer reaction is kinetically favored.[3][10]

-

Versatility: It has proven effective in the polymerization of various acrylic and styrenic monomers.[3][4][11]

It is crucial to note that commercial IOMP is a complex mixture of over 10 isomers.[3][9][12] These isomers can exhibit different reactivities, which may result in a broader or even bimodal molecular weight distribution in the final polymer compared to a single-isomer CTA.[3][12] This is a critical consideration for applications requiring highly uniform polymer chains.

The Mechanism of Chain Transfer with IOMP

The mechanism proceeds as follows:

-

Propagation: A growing polymer radical (Pn•) adds monomer units (M).

-

Chain Transfer: The polymer radical abstracts the labile hydrogen atom from the thiol group of the IOMP molecule (R-SH). This terminates the growth of the original polymer chain (Pn-H).

-

Re-initiation: A new thiyl radical (RS•) is formed. This radical is highly reactive and quickly adds to a monomer molecule (M), initiating the growth of a new polymer chain (P1•).

Experimental Protocol: Unseeded Batch Emulsion Polymerization of Styrene

This protocol details a standard laboratory procedure for synthesizing polystyrene latex, demonstrating the effective use of IOMP for molecular weight control.

4.1. Materials and Equipment

| Component | Role | Example Supplier |

| Styrene | Monomer | Sigma-Aldrich |

| This compound (IOMP) | Chain Transfer Agent | Bruno Bock, Evans Chemetics |

| Potassium Persulfate (KPS) | Initiator | Sigma-Aldrich |

| Sodium Dodecyl Sulfate (SDS) | Surfactant/Emulsifier | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Buffer | Fisher Scientific |

| Deionized (DI) Water | Continuous Phase | Laboratory Supply |

| Nitrogen (N₂) Gas | Inerting Agent | Airgas |

Equipment: 1-L glass reactor, mechanical overhead stirrer with anchor paddle, reflux condenser, nitrogen inlet, temperature controller with heating mantle or water bath, sampling system, and standard laboratory glassware.

4.2. Standard Polymerization Recipe

The following recipe is a representative formulation. The concentration of IOMP should be varied to achieve the desired target molecular weight.

| Reagent | Amount (g) | Parts per 100 Monomer (phm) |

| Styrene | 150.0 | 100.0 |

| DI Water | 500.0 | 333.3 |

| Sodium Dodecyl Sulfate (SDS) | 3.0 | 2.0 |

| Sodium Bicarbonate (NaHCO₃) | 0.75 | 0.5 |

| This compound (IOMP) | 0.3 - 1.5 | 0.2 - 1.0 |

| Potassium Persulfate (KPS) | 0.75 | 0.5 |

4.3. Step-by-Step Polymerization Procedure

-

Aqueous Phase Preparation: In a beaker, dissolve the sodium dodecyl sulfate (SDS) and sodium bicarbonate (NaHCO₃) in 500g of deionized water.

-

Reactor Charging: Add the aqueous solution to the 1-L glass reactor. In a separate beaker, mix the desired amounts of styrene monomer and IOMP. Add this organic mixture to the reactor.[3][4]

-

System Assembly and Inerting: Assemble the reactor with the mechanical stirrer, reflux condenser, and nitrogen inlet. Begin stirring at approximately 250 rpm and start bubbling nitrogen gas through the mixture to remove dissolved oxygen, which can inhibit polymerization. Continue for at least 30 minutes.[3][10]

-

Heating: While inerting, heat the reactor contents to the target polymerization temperature of 70°C using a controlled water bath or heating mantle.[3]

-

Initiation: Once the reactor temperature is stable at 70°C, dissolve the potassium persulfate (KPS) initiator in 10g of DI water. Inject this solution into the reactor to commence the polymerization.[3][4]

-

Polymerization: Maintain the temperature at 70°C under a gentle nitrogen blanket for the duration of the reaction (typically 4-6 hours). The formation of a milky-white latex indicates successful polymerization.

-

Completion and Recovery: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Filter the resulting latex through cheesecloth or a fine mesh to remove any coagulum.

Polymer Characterization and Expected Outcomes

Proper characterization of the synthesized polymer is essential to validate the effectiveness of the IOMP.[13][14]

5.1. Key Characterization Techniques

-

Molecular Weight Analysis: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[13]

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), which is a critical property affecting the polymer's application performance (e.g., tack and shear in adhesives).[1][14]

-

Monomer Conversion: The extent of polymerization can be determined gravimetrically by drying a known mass of latex and comparing the solid polymer mass to the initial monomer mass.

5.2. Impact of IOMP Concentration on Molecular Weight

The primary effect of increasing the concentration of IOMP is a systematic reduction in the polymer's molecular weight. This relationship is predictable and allows for the precise tailoring of polymer properties.

| IOMP Concentration (phm) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0 (Control) | >1,000,000 | ~500,000 | ~2.5 |

| 0.2 | ~450,000 | ~180,000 | ~2.5 |

| 0.5 | ~200,000 | ~80,000 | ~2.5 |

| 1.0 | ~90,000 | ~40,000 | ~2.2 |

Note: Data are representative and will vary based on specific reaction conditions and monomer systems.

As shown in the table, a higher concentration of the chain transfer agent leads to more frequent chain termination and re-initiation events, resulting in shorter polymer chains and, consequently, a lower average molecular weight.[8]

Conclusion

This compound is a highly effective and safer alternative to traditional mercaptan chain transfer agents for controlling molecular weight in emulsion polymerization. By understanding its mechanism of action and following robust experimental protocols, researchers can precisely manipulate polymer chain length to achieve desired material properties for a wide array of applications. The concentration of IOMP is the primary control lever for tuning molecular weight, providing a reliable method for developing polymers with tailored performance characteristics.

References

- 1. pstc.org [pstc.org]

- 2. products.pcc.eu [products.pcc.eu]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 7. arkema.com [arkema.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]